molecular formula C11H10F2O4 B15340256 2-(2-Ethoxy-1,1-difluoro-2-oxoethyl)benzoic acid

2-(2-Ethoxy-1,1-difluoro-2-oxoethyl)benzoic acid

Cat. No.: B15340256
M. Wt: 244.19 g/mol
InChI Key: FDZWYOWLLPZXCC-UHFFFAOYSA-N
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Description

2-(2-Ethoxy-1,1-difluoro-2-oxoethyl)benzoic acid is an organic compound with the molecular formula C12H12F2O4 It is a derivative of benzoic acid, featuring an ethoxy group and two fluorine atoms attached to the carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxy-1,1-difluoro-2-oxoethyl)benzoic acid typically involves the reaction of ethyl 2,2-difluoro-2-(2-formylphenyl)acetate with an appropriate reagent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by acidification to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxy-1,1-difluoro-2-oxoethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of difluorobenzoic acid derivatives.

    Reduction: Formation of difluoroalcohol derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

2-(2-Ethoxy-1,1-difluoro-2-oxoethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxy-1,1-difluoro-2-oxoethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in drug design and development.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate: A closely related compound with similar structural features.

    Ethyl 2,2-difluoro-2-(2-pyridyl)acetate: Another difluoro compound with a pyridine ring instead of a benzene ring.

Uniqueness

2-(2-Ethoxy-1,1-difluoro-2-oxoethyl)benzoic acid is unique due to its specific substitution pattern and the presence of both ethoxy and difluoro groups

Properties

Molecular Formula

C11H10F2O4

Molecular Weight

244.19 g/mol

IUPAC Name

2-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoic acid

InChI

InChI=1S/C11H10F2O4/c1-2-17-10(16)11(12,13)8-6-4-3-5-7(8)9(14)15/h3-6H,2H2,1H3,(H,14,15)

InChI Key

FDZWYOWLLPZXCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1C(=O)O)(F)F

Origin of Product

United States

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